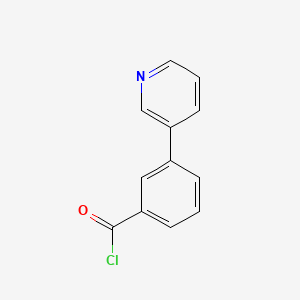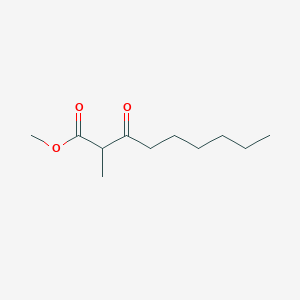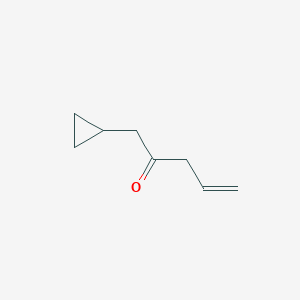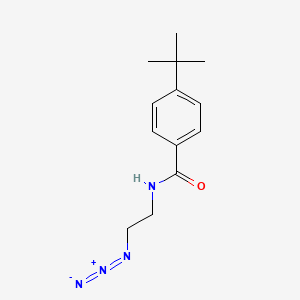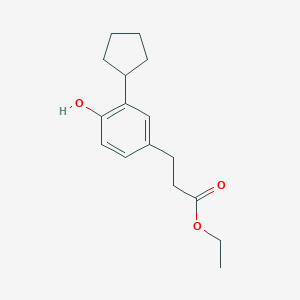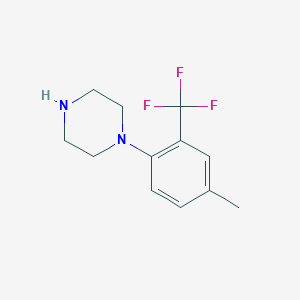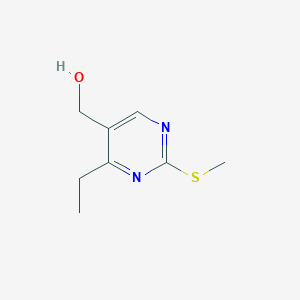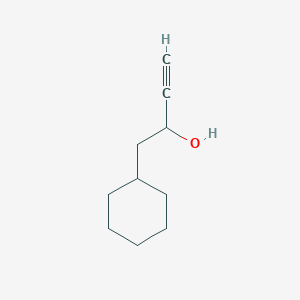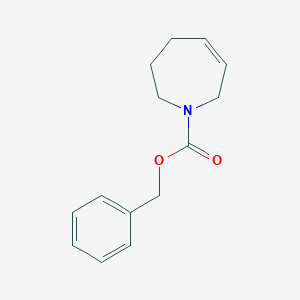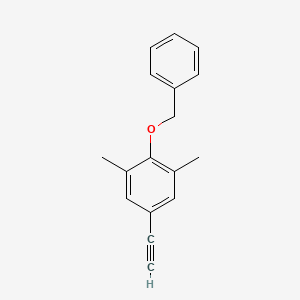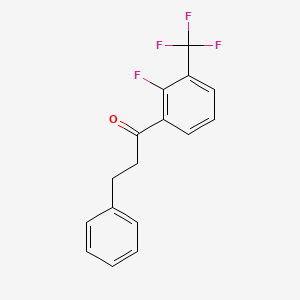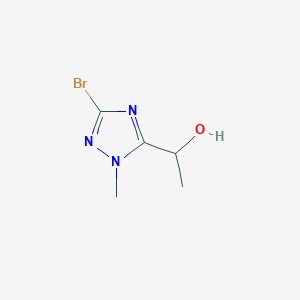
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol
描述
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a bromine atom, a methyl group, and an ethanol group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Bromination: The triazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Methylation: The brominated triazole is methylated using a methylating agent like methyl iodide.
Ethanol Addition: Finally, the methylated triazole is reacted with an appropriate reagent to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance reaction rates.
化学反应分析
Types of Reactions
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)acetaldehyde or 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid.
Reduction: 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanol.
Substitution: 1-(3-amino-1-methyl-1H-1,2,4-triazol-5-yl)ethanol or 1-(3-hydroxy-1-methyl-1H-1,2,4-triazol-5-yl)ethanol.
科学研究应用
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The bromine atom and the triazole ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(3-fluoro-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with a fluorine atom instead of bromine.
1-(3-iodo-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s chemical and biological properties.
属性
分子式 |
C5H8BrN3O |
|---|---|
分子量 |
206.04 g/mol |
IUPAC 名称 |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H8BrN3O/c1-3(10)4-7-5(6)8-9(4)2/h3,10H,1-2H3 |
InChI 键 |
DGEBTHFTDOINLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=NN1C)Br)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

